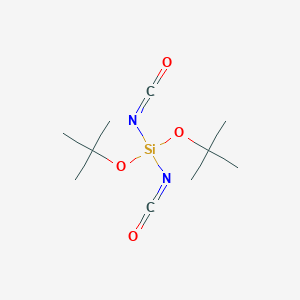
Di-tert-butoxy(diisocyanato)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butoxy(diisocyanato)silane is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of two tert-butoxy groups and two isocyanate groups attached to a silicon atom. This compound is known for its reactivity and is used in various chemical processes and applications.
Métodos De Preparación
Di-tert-butoxy(diisocyanato)silane can be synthesized through several methods. One common synthetic route involves the reaction of tetraacetoxysilane with tert-butanol. This reaction is typically carried out at temperatures up to 60°C, resulting in the formation of di-tert-butoxydiacetoxysilane . Another method involves the reaction of di-tert-butoxydichlorosilane with acetic acid in the presence of acid acceptors and solvents . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Análisis De Reacciones Químicas
Di-tert-butoxy(diisocyanato)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced silicon compounds.
Substitution: The isocyanate groups in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products
Aplicaciones Científicas De Investigación
Di-tert-butoxy(diisocyanato)silane has several scientific research applications, including:
Biology: The compound’s reactivity makes it useful in various biological applications, including the modification of biomolecules.
Industry: It is used as an adhesion promoter in the production of sealants and other industrial products
Mecanismo De Acción
The mechanism of action of di-tert-butoxy(diisocyanato)silane involves its reactivity with various molecular targets. The isocyanate groups can react with nucleophiles, leading to the formation of stable products. The tert-butoxy groups can undergo hydrolysis, releasing tert-butanol and forming silanol groups. These reactions are facilitated by the presence of suitable catalysts and reaction conditions .
Comparación Con Compuestos Similares
Di-tert-butoxy(diisocyanato)silane can be compared with other similar compounds, such as:
Di-tert-butoxydiacetoxysilane: This compound has similar tert-butoxy groups but different functional groups attached to the silicon atom.
Di-tert-butylsilane: This compound has tert-butyl groups attached to the silicon atom instead of tert-butoxy groups.
Di-tert-butyl dicarbonate: This compound has tert-butyl groups attached to a carbonate group instead of a silicon atom. The uniqueness of this compound lies in its combination of tert-butoxy and isocyanate groups, which confer specific reactivity and applications.
Propiedades
Número CAS |
184872-98-8 |
|---|---|
Fórmula molecular |
C10H18N2O4Si |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
diisocyanato-bis[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C10H18N2O4Si/c1-9(2,3)15-17(11-7-13,12-8-14)16-10(4,5)6/h1-6H3 |
Clave InChI |
DAEGPDNWBMLHSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)O[Si](N=C=O)(N=C=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
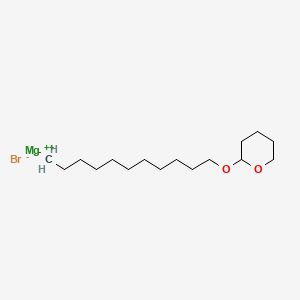
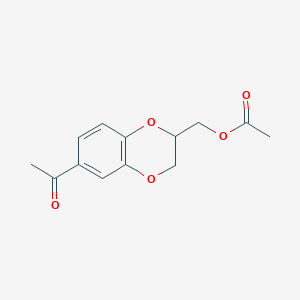
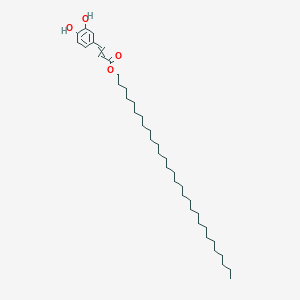

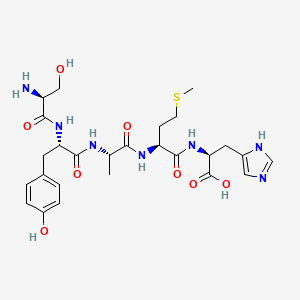
![Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, trans-](/img/structure/B14266364.png)
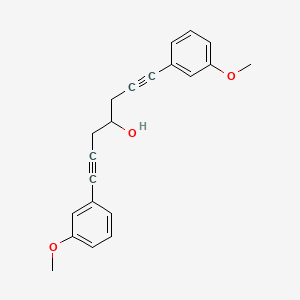
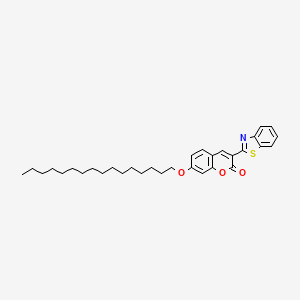

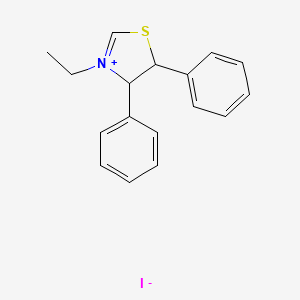
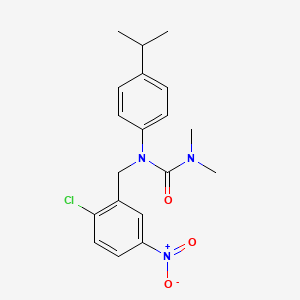
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)
